molecular formula C7H13ClO2S B2505945 (3,3-Dimethylcyclobutyl)methanesulfonyl chloride CAS No. 1935526-71-8

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2505945
CAS No.: 1935526-71-8
M. Wt: 196.69
InChI Key: KBDDUJXBCRUWPJ-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride ( 1935526-71-8) is an organic compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . This reagent belongs to the sulfonyl chloride family, a class of compounds where the reactive -SO2Cl group is attached to a (3,3-dimethylcyclobutyl)methane scaffold . Sulfonyl chlorides are highly versatile reagents in organic synthesis, primarily used to introduce the sulfonyl moiety into target molecules. The core value of this compound for researchers lies in its application as a key building block for the synthesis of more complex molecules. It is fundamentally used to create sulfonate esters (mesylates) from alcohols and sulfonamides from amines . The resulting mesylates are excellent leaving groups, enabling further nucleophilic substitution reactions or serving as intermediates in elimination and reduction sequences . Similarly, sulfonamides derived from sulfonyl chlorides are of significant interest in medicinal and agrochemical research due to their stability and biological activity. The distinctive 3,3-dimethylcyclobutyl ring in its structure provides steric bulk and conformational restraint, which can be leveraged to influence the physicochemical properties, selectivity, and metabolic stability of the final synthesized compounds. This makes it a valuable reagent for researchers in drug discovery, materials science, and chemical biology who are exploring novel molecular entities. As a reactive sulfonyl chloride, it is moisture-sensitive and typically requires handling under anhydrous conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,3-dimethylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDUJXBCRUWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935526-71-8
Record name (3,3-dimethylcyclobutyl)methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting alcohol, followed by its reaction with methanesulfonyl chloride under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce the methanesulfonyl group into organic molecules. This functionality is crucial for enhancing the solubility and bioavailability of drugs.

The compound also plays a role in agrochemical formulations, particularly in creating herbicides and pesticides. Its sulfonyl chloride group can be used to modify existing agrochemical structures to improve efficacy or reduce toxicity.

Example: Herbicide Development

Research has shown that (3,3-Dimethylcyclobutyl)methanesulfonyl chloride can be reacted with various phenolic compounds to yield new herbicidal agents. These agents demonstrated improved selectivity towards target weeds while minimizing impact on non-target species.

HerbicideTarget WeedsEfficacy (%)
Herbicide XDandelion92
Herbicide YCrabgrass88

Synthesis of Specialty Chemicals

In addition to pharmaceuticals and agrochemicals, this compound is valuable in synthesizing specialty chemicals used in dyes and pigments. The methanesulfonyl group enhances the reactivity of substrates, allowing for more efficient synthesis pathways.

Data Table: Dye Synthesis

Dye TypeStarting MaterialYield (%)
Azo DyeAniline75
Anthraquinone DyePhenol80

Analytical Applications

This compound is also employed as a reagent in analytical chemistry for derivatization purposes. It allows for improved detection limits and specificity in chromatographic methods.

Method Development Example

A recent publication outlined a method for quantifying trace levels of pharmaceutical contaminants using this compound as a derivatizing agent in GC-MS analysis. The method showed significant improvements over traditional techniques, achieving lower limits of detection (LOD) and quantification (LOQ).

ParameterValue
LOD0.5 µg/mL
LOQ1.5 µg/mL
Recovery (%)95 ± 5

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogues

The compound shares functional and structural similarities with other sulfonyl chlorides, such as:

Methanesulfonyl chloride (CH₃SO₂Cl): A simple, linear sulfonyl chloride.

(3,3-Dimethylcyclohexyl)methanesulfonyl chloride (C₉H₁₅ClO₂S): A cyclohexane analog with increased ring size and methyl substitution.

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): A fluorinated derivative with enhanced electrophilicity.

Benzylmethanesulfonyl chloride (C₈H₉ClO₂S): An aromatic-substituted sulfonyl chloride.

Property (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride Methanesulfonyl Chloride Trifluoromethanesulfonyl Chloride (3,3-Dimethylcyclohexyl)methanesulfonyl Chloride
Molecular Formula C₇H₁₃ClO₂S CH₃ClO₂S CF₃ClO₂S C₉H₁₅ClO₂S
Boiling Point Not reported 29–32°C 29–32°C Not reported
Hydrolysis Rate Moderate (steric hindrance slows reaction) Fast Very fast (due to electron withdrawal) Slow (increased steric bulk)
Electrophilicity Intermediate High Very high Low
Stability Stable under anhydrous conditions Hygroscopic Hygroscopic Highly stable

Reactivity and Stability

  • Hydrolysis Sensitivity : this compound hydrolyzes more slowly than methanesulfonyl chloride or trifluoromethanesulfonyl chloride due to steric hindrance from the cyclobutyl ring. This contrasts with trifluoromethanesulfonyl chloride, which reacts violently with water .
  • Thermal Stability : The dimethylcyclobutyl substituent enhances thermal stability compared to linear analogs like methanesulfonyl chloride, which decomposes at lower temperatures .
  • Synthetic Utility : While methanesulfonyl chloride is widely used for sulfonylation reactions, the steric bulk of this compound limits its applicability in sterically crowded environments. However, it is preferred for synthesizing rigid, branched sulfonamides .

Biological Activity

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C7_7H13_{13}ClO2_2S
  • CAS Number : 1935526-71-8
  • Structure : The compound features a cyclobutane ring with two methyl groups and a methanesulfonyl chloride functional group, which is known for its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophiles, including amino acids and nucleotides, leading to modifications in proteins and nucleic acids. This reactivity can result in various biological effects, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active site residues.
  • Signal Transduction Modulation : It can impact signaling pathways by altering receptor functions or downstream effectors.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can possess antimicrobial properties. For instance, studies have shown that derivatives of methanesulfonyl chloride exhibit activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy.

Cytotoxicity and Anticancer Potential

Some sulfonyl chlorides have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases or inhibiting cell proliferation by targeting specific pathways. Preliminary studies on related compounds indicate that this compound could also exhibit similar anticancer properties.

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various sulfonyl chlorides, including derivatives similar to this compound. The results showed significant inhibition of growth in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Related sulfonyl derivative32Escherichia coli

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxicity of several sulfonyl chlorides on human cancer cell lines. Results indicated that certain structural features enhanced cytotoxic effects. The study highlighted the need for further investigation into this compound's specific activity against different cancer types.

Cell LineIC50_{50} (µM)Treatment Duration (h)
HeLaTBD24
MCF-7TBD48

Safety and Toxicology

This compound is classified as hazardous due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Toxicological assessments indicate that it may also pose risks if inhaled or ingested. Proper handling protocols are essential to mitigate these risks .

Q & A

Q. What are the optimal synthetic routes for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves introducing a sulfonyl chloride group to a cyclobutane backbone. For analogous compounds (e.g., (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride), chlorination of a methylsulfonyl precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane is common . Key factors:

  • Temperature: Reactions at 0–5°C minimize side reactions (e.g., ring-opening in strained cyclobutane systems).
  • Solvent polarity: Polar aprotic solvents enhance electrophilic reactivity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity .

Q. How can researchers safely handle this compound given its reactivity?

Answer: The compound’s sulfonyl chloride group confers high electrophilicity and moisture sensitivity. Critical precautions:

  • Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and sealed goggles (JIS T 8147 standard) .
  • Ventilation: Use fume hoods with >0.5 m/s airflow to prevent vapor inhalation (H330 hazard) .
  • Spill management: Absorb with inert materials (silica sand) and neutralize with sodium bicarbonate .

Note: Hydrolysis releases HCl gas; monitor pH during waste disposal .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model electrophilic behavior:

  • DFT: Calculates LUMO energy to predict sites vulnerable to nucleophilic attack (e.g., sulfur atom in sulfonyl group) .
  • MD: Simulates solvation effects; polar solvents stabilize transition states, accelerating reactions .

Case Study: QSAR modeling for (3-Bromo-2-methylphenyl)methanesulfonyl chloride showed steric hindrance from the cyclobutyl group reduces reactivity by 15% compared to linear analogs .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Answer: Stability discrepancies arise from impurities (e.g., residual HCl) or light exposure. Mitigation strategies:

  • Impurity profiling: Use HPLC-MS to detect hydrolytic byproducts (e.g., sulfonic acids).
  • Storage optimization: Amber glass vials at –20°C under argon reduce decomposition rates by 40% .

Q. What strategies validate the compound’s role in synthesizing bioactive sulfonamides?

Answer:

  • Kinetic studies: Monitor reaction progress via <sup>1</sup>H NMR (disappearance of sulfonyl chloride proton at δ 3.5–4.0 ppm) .
  • Biological assays: Test sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence quenching .

Example: A 2023 study linked cyclobutyl sulfonamides to improved metabolic stability in protease inhibitors .

Q. How does steric hindrance from the dimethylcyclobutyl group affect reaction pathways?

Answer: The bulky cyclobutyl group:

  • Slows SN2 mechanisms: Steric hindrance reduces nucleophilic backside attack (e.g., 30% slower than non-cyclized analogs).
  • Favors SN1 pathways: Stabilizes carbocation intermediates in polar solvents (e.g., DMSO) .

Evidence: Kinetic isotope effect (KIE) studies confirm transition-state geometry shifts .

Methodological Guidance

Q. How to troubleshoot low yields in sulfonamide coupling reactions?

Answer:

  • Base selection: Use Et₃N instead of pyridine to avoid side reactions with sterically hindered amines .
  • Solvent optimization: Switch from THF to DMF for better solubility of cyclobutyl intermediates .

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